molecular formula C10H13NO4 B8619528 2-(2-Methyl-4-nitrophenyl)propane-1,3-diol CAS No. 89729-73-7

2-(2-Methyl-4-nitrophenyl)propane-1,3-diol

Cat. No. B8619528
CAS RN: 89729-73-7
M. Wt: 211.21 g/mol
InChI Key: HHGRETZRHZRXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-4-nitrophenyl)propane-1,3-diol is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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properties

CAS RN

89729-73-7

Product Name

2-(2-Methyl-4-nitrophenyl)propane-1,3-diol

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-(2-methyl-4-nitrophenyl)propane-1,3-diol

InChI

InChI=1S/C10H13NO4/c1-7-4-9(11(14)15)2-3-10(7)8(5-12)6-13/h2-4,8,12-13H,5-6H2,1H3

InChI Key

HHGRETZRHZRXQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.2 g (8.0 mmol) 4-Nitro-o-xylene and 0.66 g (22 mmol) paraformaldehyde were added to a mixture of 1.2 g catalyst in 4 ml of dimethylsulphoxide. The catalyst had been prepared by heating for 24 hours at 500° C. a composition containing 20 g K2CO3 per 100 g gamma-alumina, i.e. 2.89 mmol K+ /g Al2O3. The reaction mixture was stirred under nitrogen at 20°-25° C. The conversion of 4-nitro-o-xylene and the selectivity during the reaction were determined by gas-liquid chromatography, whereby the alcohols were analysed via their trimethylsilyl ethers. The results are given in Table I.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
K+
Quantity
2.89 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
trimethylsilyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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